Plumbane, tetrapropyl-

Catalog No.
S14274402
CAS No.
3440-75-3
M.F
C12H28Pb
M. Wt
379 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plumbane, tetrapropyl-

CAS Number

3440-75-3

Product Name

Plumbane, tetrapropyl-

IUPAC Name

tetrapropylplumbane

Molecular Formula

C12H28Pb

Molecular Weight

379 g/mol

InChI

InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*1,3H2,2H3;

InChI Key

SMHNCYOTIYFOKL-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CCC)(CCC)CCC

Plumbane, tetrapropyl- is a derivative of plumbane, which is an inorganic compound with the chemical formula PbH₄. Plumbane itself is a colorless gas and the heaviest member of the group 14 hydrides, consisting of lead and hydrogen. It is characterized by its tetrahedral structure and is thermodynamically unstable, particularly prone to losing hydrogen atoms. The formal oxidation states in plumbane are +4 for lead and -1 for hydrogen, reflecting the electronegativity differences between these elements .

Tetrapropylplumbane, as a specific derivative, incorporates four propyl groups attached to the lead atom, creating a more complex structure than its parent compound. This modification impacts its chemical behavior and potential applications.

Typical of metal hydrides. For instance, they can react with halogens to form lead halides and hydrogen gas. The general reaction can be represented as:

PbH4+X2PbX2+2H2\text{PbH}_4+\text{X}_2\rightarrow \text{PbX}_2+2\text{H}_2

where X represents a halogen atom (e.g., chlorine or bromine). Additionally, tetrapropylplumbane may also participate in reactions with oxygen or other oxidizing agents, potentially leading to the formation of lead oxides and release of combustible gases .

  • Reduction of Lead Compounds:
    • Plumbane can be synthesized from lead(II) nitrate and sodium borohydride under controlled conditions.
  • Laser Ablation:
    • A more recent method involves laser ablation techniques that allow for the generation of plumbane in a laboratory setting by vaporizing lead in the presence of hydrogen gas .
  • Chemical Vapor Deposition:
    • This method can also be adapted for synthesizing plumbane derivatives like tetrapropylplumbane by reacting lead precursors with propyl groups in gas-phase reactions.

Tetrapropylplumbane and its related compounds have potential applications in various fields:

  • Fuel Additives: Similar to other tetraalkyllead compounds, tetrapropylplumbane may serve as an additive in fuels to enhance octane ratings.
  • Chemical Synthesis: It could be used as a reagent in organic synthesis due to its ability to introduce lead into organic molecules.
  • Research

Interaction studies on plumbane derivatives often focus on their reactivity with other chemicals rather than biological interactions due to their instability. These studies typically examine how tetrapropylplumbane interacts with:

  • Oxidizers: Investigating how it decomposes or reacts under oxidative conditions.
  • Halogens: Understanding its reactivity in forming halogenated products.
  • Organic Solvents: Evaluating solubility and reactivity profiles in different solvent systems .

Plumbane shares similarities with several other tetraalkyllead compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaMolecular Weight (g/mol)Unique Features
Tetraethyl LeadC₈H₁₈Pb323.4Widely used as an anti-knock agent in fuels; toxic effects well-studied .
Tetramethyl LeadC₈H₂₀Pb267.34Known for high volatility; used historically in gasoline .
Triethylmethyl LeadC₉H₂₃Pb309.42Combines properties of both triethyl and methyl groups; less common .
PlumbanePbH₄211.232The heaviest group IV hydride; highly unstable .
Plumbane, diethyldimethyl-C₉H₂₂Pb295.39A complex mixture; less characterized compared to others .

Plumbane's uniqueness lies primarily in its position as the heaviest hydride within its group, exhibiting significant instability compared to lighter congeners like silane or germane.

Exact Mass

380.19575 g/mol

Monoisotopic Mass

380.19575 g/mol

Heavy Atom Count

13

General Manufacturing Information

Plumbane, tetrapropyl-: INACTIVE

Dates

Last modified: 08-10-2024

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